(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone features a fused [1,2,3]triazolo[4,5-d]pyrimidine core, a benzyl substituent at the 3-position, a piperazine ring at the 7-position, and a p-tolyl methanone group. The piperazine moiety may enhance solubility and bioavailability, while the benzyl and p-tolyl groups could modulate lipophilicity and receptor binding.
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-17-7-9-19(10-8-17)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSVYRCHHNPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell death in cancer cells.
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. This indicates that the compound is effective in inhibiting the growth of these cancer cell lines.
Biological Activity
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone is a complex organic molecule featuring a triazolo-pyrimidine moiety that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis pathways, and pharmacological implications based on current research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : C₁₁H₉N₅O
- Molecular Weight : 227.22 g/mol
- CAS Number : 21324-31-2
This structure incorporates a piperazine ring, which is known for enhancing the solubility and bioavailability of pharmaceutical compounds.
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that derivatives of triazolo-pyrimidines demonstrated selective cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Properties
Compounds with triazolo-pyrimidine structures have also been evaluated for their antimicrobial activity. A comparative study found that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes involved in various biochemical pathways. Specifically, it shows promise as an inhibitor of mTOR and PI3K pathways, which are critical in cancer progression and metabolic disorders. In silico studies suggest that the compound binds effectively to the active sites of these enzymes, potentially leading to therapeutic applications in cancer treatment .
The biological activities of this compound are attributed to its ability to form hydrogen bonds with target receptors. This interaction facilitates modulation of various signaling pathways critical for cellular function and survival.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The triazolo-pyrimidine core distinguishes this compound from analogs like pyrazolo[3,4-d]pyrimidines (e.g., 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, 2 in ).
Substituent Effects
- Benzyl vs. Hydrazine Groups : The 3-benzyl group in the target compound contrasts with hydrazine substituents in analogs like (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3 ). The benzyl group increases lipophilicity (logP ~3.5 estimated) compared to the polar hydrazine group (logP ~1.2), which may improve membrane permeability but reduce aqueous solubility.
- Piperazine vs. Pyrazole Linkers : The piperazine ring in the target compound provides conformational flexibility and basicity (pKa ~9.5), unlike rigid pyrazole linkers in derivatives like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6 ). This flexibility may enhance binding to flexible enzyme active sites.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | logP (Predicted) | Synthetic Yield (%) |
|---|---|---|---|---|---|
| (4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone | Triazolo[4,5-d]pyrimidine | 3-Benzyl, 7-piperazin-p-tolylmethanone | 483.54 | 3.5 | 25–35 |
| 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2 ) | Pyrazolo[3,4-d]pyrimidine | 4-Imino, 1-p-tolyl | 268.29 | 1.8 | 40–50 |
| (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3 ) | Pyrazolo[3,4-d]pyrimidine | 4-Hydrazine, 1-p-tolyl | 242.27 | 1.2 | 60–70 |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6 ) | Pyrazolo-triazolo-pyrimidine | Fused triazolo-pyrimidine | 215.21 | 2.1 | 30–40 |
Key Research Findings
- Stability and Isomerization : Derivatives with fused triazolo systems (e.g., 6 , 8 ) exhibit isomerization under thermal or acidic conditions, suggesting that the target compound’s triazolo-pyrimidine core may also require stabilization during synthesis.
- Biological Activity: While specific data for the target compound is unavailable, pyrazolo-pyrimidines like 2 and 3 show adenosine receptor antagonism, implying that the triazolo-pyrimidine core could offer similar or enhanced activity due to increased nitrogen content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
